Cas no 1213677-18-9 ((2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol)
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (2R)-2-AMINO-2-(3-BROMO-4-METHOXY-PHENYL)ETHANOL
- Benzeneethanol, β-amino-3-bromo-4-methoxy-, (βR)-
- (R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol
- CS-0302658
- EN300-1911003
- (2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol
- 1213677-18-9
- AKOS015929937
-
- Inchi: 1S/C9H12BrNO2/c1-13-9-3-2-6(4-7(9)10)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1
- InChI Key: ONXLTZSDNHKCBK-QMMMGPOBSA-N
- SMILES: C(O)[C@H](N)C1=CC=C(OC)C(Br)=C1
Computed Properties
- Exact Mass: 245.00514g/mol
- Monoisotopic Mass: 245.00514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.5Ų
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373328-50mg |
(R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol |
1213677-18-9 | 98% | 50mg |
¥30326.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373328-100mg |
(R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol |
1213677-18-9 | 98% | 100mg |
¥31748.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373328-250mg |
(R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol |
1213677-18-9 | 98% | 250mg |
¥33228.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373328-500mg |
(R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol |
1213677-18-9 | 98% | 500mg |
¥32011.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1373328-1g |
(R)-2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol |
1213677-18-9 | 98% | 1g |
¥38878.00 | 2024-08-09 | |
| Enamine | EN300-1911003-0.05g |
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol |
1213677-18-9 | 0.05g |
$1296.0 | 2023-09-17 | ||
| Enamine | EN300-1911003-0.1g |
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol |
1213677-18-9 | 0.1g |
$1357.0 | 2023-09-17 | ||
| Enamine | EN300-1911003-0.25g |
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol |
1213677-18-9 | 0.25g |
$1420.0 | 2023-09-17 | ||
| Enamine | EN300-1911003-0.5g |
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol |
1213677-18-9 | 0.5g |
$1482.0 | 2023-09-17 | ||
| Enamine | EN300-1911003-1.0g |
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol |
1213677-18-9 | 1g |
$1543.0 | 2023-06-01 |
(2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on (2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol
Research Brief on (2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol (CAS: 1213677-18-9) in Chemical Biology and Pharmaceutical Applications
The compound (2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol (CAS: 1213677-18-9) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This chiral β-amino alcohol derivative, characterized by its bromo-methoxyphenyl moiety, has demonstrated potential in multiple therapeutic areas, particularly in the development of kinase inhibitors and as a building block for complex bioactive molecules. Recent studies have focused on its synthetic accessibility, stereochemical purity, and biological activity profiles, positioning it as a promising candidate for further drug discovery efforts.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. The researchers highlighted the importance of the (R)-configuration at the amino alcohol center for maintaining inhibitory potency, with the bromo-methoxy aromatic system contributing to optimal binding interactions in the ATP-binding pocket. The study reported a novel synthetic route that achieved >99% enantiomeric excess, addressing previous challenges in stereoselective preparation of this scaffold.
In parallel research, the compound's potential as a modulator of protein-protein interactions (PPIs) has been investigated. A Nature Chemical Biology publication demonstrated its utility as a molecular glue degrader when incorporated into proteolysis-targeting chimeras (PROTACs). The 3-bromo-4-methoxyphenyl group was found to enhance hydrophobic interactions with E3 ubiquitin ligases, while the amino alcohol moiety provided necessary solubility properties. This dual functionality makes 1213677-18-9 particularly valuable for targeted protein degradation strategies.
From a safety and pharmacokinetic perspective, recent preclinical studies have shown favorable ADME (absorption, distribution, metabolism, and excretion) properties for derivatives of this compound. The methoxy group appears to mitigate rapid hepatic metabolism commonly observed with similar phenolic compounds, while the bromine atom provides metabolic stability without significant toxicity concerns. These findings, reported in the European Journal of Pharmaceutical Sciences, suggest good translational potential for clinical development.
The pharmaceutical industry has taken notice of these developments, with several patent applications filed in 2023-2024 covering novel formulations and therapeutic uses of 1213677-18-9 derivatives. Particularly noteworthy is a patent by a major biopharma company claiming crystalline forms of the compound with improved stability and bioavailability. These intellectual property developments indicate growing commercial interest in this chemical scaffold.
Future research directions appear to be focusing on expanding the therapeutic applications of this compound. Computational modeling studies predict potential activity against additional kinase targets, while ongoing medicinal chemistry efforts aim to optimize the scaffold for central nervous system penetration. The unique combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity positions (2R)-2-amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol as a versatile tool for both basic research and drug discovery in the coming years.
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